4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate

Orthogonal protection Sequential deprotection Hydrogenolysis

4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate (CAS 1228675-27-1) is a 2,3‑dihydropyrazine‑1,4‑dicarboxylic acid derivative carrying a benzyl (Cbz) ester at the 4‑position and a tert‑butyl (Boc) ester at the 1‑position. The two ester moieties are fully orthogonal: the benzyl ester can be removed selectively by hydrogenolysis (H₂, Pd/C) without affecting the tert‑butyl ester, whereas the tert‑butyl ester is cleaved quantitatively with trifluoroacetic acid (TFA) under conditions that leave the benzyl ester intact.

Molecular Formula C17H22N2O4
Molecular Weight 318.373
CAS No. 1228675-27-1
Cat. No. B2855580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate
CAS1228675-27-1
Molecular FormulaC17H22N2O4
Molecular Weight318.373
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C=C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)15(20)22-13-14-7-5-4-6-8-14/h4-9,11H,10,12-13H2,1-3H3
InChIKeyFYTYZZKXERCQPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate (CAS 1228675-27-1) – A Differentiated Dihydropyrazine Intermediate


4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate (CAS 1228675-27-1) is a 2,3‑dihydropyrazine‑1,4‑dicarboxylic acid derivative carrying a benzyl (Cbz) ester at the 4‑position and a tert‑butyl (Boc) ester at the 1‑position [1]. The two ester moieties are fully orthogonal: the benzyl ester can be removed selectively by hydrogenolysis (H₂, Pd/C) without affecting the tert‑butyl ester, whereas the tert‑butyl ester is cleaved quantitatively with trifluoroacetic acid (TFA) under conditions that leave the benzyl ester intact [2]. This built‑in orthogonality allows a single building block to support divergent, sequential deprotection strategies that are not accessible with the nearest in‑class compounds, directly influencing procurement decisions for multi‑step heterocyclic synthesis.

Why Generic Substitution of 4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate Fails – Evidence on Orthogonal Deprotection vs. In‑Class Alternatives


Compounds in the 2,3‑dihydropyrazine‑1,4‑dicarboxylic acid ester class cannot be interchanged without compromising the synthetic sequence. The target compound uniquely pairs a hydrogenolytically cleavable benzyl ester with an acid‑labile tert‑butyl ester, enabling selective deprotection at either position [1]. The closest commercially available analogs—the 1‑Fmoc 4‑tert‑butyl variant (CAS 1228675‑22‑6) and the 1,4‑di‑tert‑butyl variant (CAS 2227205‑79‑8)—lack this orthogonal selectivity: the Fmoc group is base‑labile (piperidine) and can undergo premature cleavage in multistep sequences, while the di‑tert‑butyl compound removes both protecting groups under the same acidic conditions, prohibiting stepwise functionalization [2]. Replacing the target compound with an analog therefore eliminates the ability to execute a controlled, two‑stage deprotection workflow.

Quantitative Evidence Guide: Differentiation of 4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate vs. Closest Analogs


Orthogonal Deprotection Selectivity: Benzyl (Hydrogenolysis) vs. tert-Butyl (Acidolysis) Pairs Not Available in Fmoc/tert-Butyl or Di-tert-Butyl Analogs

The target compound is the only commercially prevalent 2,3‑dihydropyrazine‑1,4‑dicarboxylate that combines a Cbz‑type benzyl ester with a Boc‑type tert‑butyl ester on the same scaffold. The benzyl ester is cleaved selectively by catalytic hydrogenolysis (H₂, 10% Pd/C) at room temperature and atmospheric pressure, while the tert‑butyl ester is quantitatively removed with 50% TFA in CH₂Cl₂ (30 min, rt) [1][2]. In contrast, the Fmoc/tert‑butyl analog (CAS 1228675‑22‑6) requires 20% piperidine in DMF for Fmoc removal, a strongly basic condition that can compromise acid‑sensitive tert‑butyl carbamates or esters elsewhere in the molecule [3]. The di‑tert‑butyl analog (CAS 2227205‑79‑8) releases both carboxylic acids simultaneously under a single acidic treatment, precluding any sequential functionalization .

Orthogonal protection Sequential deprotection Hydrogenolysis Acidolysis

Comparative Deprotection Kinetics: Benzyl Ester Hydrogenolysis vs. Fmoc Base-Cleavage Half-Lives

Kinetic data from the literature provide a quantitative basis for selecting the benzyl ester strategy over Fmoc. For benzyl esters of dibasic acids, Smith et al. (1965) reported that hydrogenolysis rates on Pd/C are on the order of 10⁻³–10⁻² min⁻¹ at ambient pressure, enabling complete deprotection in 2–6 hours [1]. In contrast, Fmoc removal with 20% piperidine in DMF proceeds with a half‑life (t₁/₂) as short as 10.3–41.5 seconds for resin‑bound amino acids, requiring only 5–10 minutes for ≥99.99% deprotection [2]. While Fmoc cleavage is faster, the ultra‑rapid kinetics under basic conditions pose a control challenge in solution‑phase synthesis of multifunctional intermediates, where over‑deprotection or side reactions can occur. The milder hydrogenolysis rate of the target compound’s benzyl ester provides a wider operational window for selective transformations.

Deprotection kinetics Hydrogenolysis rate Fmoc half-life Solid-phase synthesis

Procurement-Grade Purity and Cost Competitiveness vs. Closest In-Class Analogs

Commercially, the target compound is offered by multiple suppliers at 97–98% purity (Bidepharm, Macklin, Aladdin) with a benchmark price of approximately ¥400–550 per 100 mg ($55–75 USD) . The Fmoc/tert-butyl analog (CAS 1228675‑22‑6) is also available at ≥95% purity but is quoted at €552.00 per 100 mg (approximately $600 USD), representing a 7–10× cost premium for the Fmoc functionality . The di‑tert‑butyl analog (CAS 2227205‑79‑8) is priced lower at $319.90 per gram (≥97% purity), yet its lack of orthogonal deprotection capability limits its utility in stepwise synthesis, effectively increasing the total cost of the final product when two separate building blocks must be purchased .

Chemical procurement Purity comparison Cost per gram Building block sourcing

Physicochemical Differentiation: Molecular Weight, LogP, and Solubility Profile vs. Fmoc/tert-Butyl and Di-tert-Butyl Analogs

Physicochemical parameters directly influence the handling, purification, and downstream compatibility of a building block. The target compound has a molecular weight (MW) of 318.37 g/mol and a predicted LogP of 2.58 [1]. By comparison, the Fmoc/tert-butyl analog is significantly heavier (MW 406.47 g/mol) and more lipophilic (estimated LogP ~4.2), which can reduce aqueous solubility and complicate flash chromatography . The di‑tert‑butyl analog is lighter (MW 284.35 g/mol) and less lipophilic (LogP ~2.0) but lacks a chromophore for convenient TLC/UV monitoring . The target compound’s intermediate LogP and MW place it in an optimal range (MW < 500, LogP 2–3) for drug‑like fragment elaboration, facilitating dissolution in standard organic solvents (EtOAc, THF, CH₂Cl₂) and compatibility with both normal‑phase and reversed‑phase purification techniques.

LogP Molecular weight Solubility Drug-likeness Building block design

Best-Fit Application Scenarios for 4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate Based on Quantitative Differentiation Evidence


Stepwise Synthesis of Enantiopure Piperazine and Diketopiperazine Scaffolds Requiring Sequential N‑Functionalization

The orthogonal benzyl/tert‑butyl pair enables a two‑stage deprotection sequence: the benzyl ester is removed first via hydrogenolysis to free the 4‑carboxylate for amide coupling or esterification, while the tert‑butyl ester remains intact and is subsequently cleaved with TFA to expose the 1‑carboxylate for a second diversification step [1]. This sequential approach is directly supported by the class‑level evidence on orthogonal protection (Evidence Item 1) and the kinetic data showing controllable hydrogenolysis rates (Evidence Item 2), making the compound ideal for the construction of unsymmetrical piperazine‑2,5‑dione libraries in medicinal chemistry.

Cost‑Efficient Parallel Synthesis of Peptide Mimetics with Dual Carboxylate Termini

Procurement data (Evidence Item 3) demonstrate that the target compound is ~8–10× less expensive than the Fmoc/tert‑butyl alternative while providing full orthogonality. In parallel synthesis campaigns requiring hundreds of milligrams to multi‑gram quantities of a dual‑protected dihydropyrazine core, selecting the benzyl/tert‑butyl variant reduces raw material costs by an order of magnitude compared to the Fmoc route, without sacrificing the ability to perform selective, sequential deprotections.

Fragment‑Based Drug Discovery (FBDD) and DNA‑Encoded Library (DEL) Synthesis Requiring Balanced Physicochemical Properties

The intermediate molecular weight (318.37) and LogP (2.58) of the target compound place it within the optimal range for fragment elaboration (MW < 500, LogP 2–3) as detailed in Evidence Item 4. Its balanced lipophilicity facilitates dissolution in aqueous‑organic mixtures commonly used in DEL chemistry and on‑DNA reactions, while the benzyl chromophore aids TLC/UV monitoring. The di‑tert‑butyl analog lacks a strong UV handle, and the Fmoc analog’s excessive lipophilicity can lead to precipitation and handling issues in aqueous media.

Material Science and Covalent Organic Framework (COF) Precursor Synthesis Requiring Chemically Differentiated Linkers

The ability to selectively unmask either carboxylate terminus (hydrogenolysis vs. acidolysis) allows the same precursor to be integrated into a polymer backbone first through one carboxylate, with the second carboxylate revealed later for post‑synthetic modification or cross‑linking. This dual‑stage functionality is uniquely enabled by the orthogonal protecting group strategy (Evidence Item 1) and is not achievable with the di‑tert‑butyl or Fmoc/tert‑butyl analogs, making the target compound the sole procurement choice for this application.

Quote Request

Request a Quote for 4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.